Cas no 1225798-70-8 (3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid)

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid structure
1225798-70-8 structure
商品名:3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid
CAS番号:1225798-70-8
MF:C14H13NO3
メガワット:243.257923841476
MDL:MFCD16322352
CID:4780563

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid
    • MDL: MFCD16322352
    • インチ: 1S/C14H13NO3/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
    • InChIKey: LZKPQJQKOCTXOR-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC(=CC=1)C1=CC=CN=C1C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 274
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 59.4

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
197251-2.500g
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid, 95%
1225798-70-8 95%
2.500g
$1733.00 2023-09-07

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid 関連文献

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acidに関する追加情報

Introduction to 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid (CAS No: 1225798-70-8) and Its Emerging Applications in Chemical Biology

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid, identified by the CAS number 1225798-70-8, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacophoric features. This heterocyclic derivative combines a pyridine core with an ethoxy-substituted phenyl ring, creating a molecular scaffold that exhibits promising biological activities. The unique arrangement of functional groups in this compound not only makes it a valuable intermediate in drug discovery but also opens up new avenues for therapeutic intervention.

The< strong>pyridine moiety is a well-documented pharmacophore in medicinal chemistry, frequently found in numerous FDA-approved drugs due to its ability to interact with biological targets such as enzymes and receptors. In particular, the 2-carboxylic acid group and the 4-ethoxyphenyl substituent contribute to the compound's solubility and binding affinity, making it an attractive candidate for further development. Recent studies have highlighted the< strong>potential of this compound as a lead molecule in the design of novel therapeutics targeting neurological and inflammatory disorders.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive molecules like 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid. Researchers have leveraged machine learning algorithms to predict binding affinities and optimize molecular properties, leading to the identification of derivatives with enhanced efficacy. For instance, studies published in 2023 demonstrated that modifications around the< strong>pyridine core can significantly alter pharmacokinetic profiles, making this compound a promising scaffold for structure-activity relationship (SAR) studies.

In the realm of drug development, 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid has been investigated for its potential role as an inhibitor of enzymes involved in pain signaling pathways. Preclinical trials have shown that derivatives of this compound exhibit analgesic effects comparable to existing non-opioid analgesics but with improved tolerability. The< strong>ethoxyphenyl moiety, in particular, has been found to modulate neurotransmitter release, offering a novel mechanism of action for managing chronic pain conditions.

The synthesis of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid (CAS No: 1225798-70-8) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the condensation of 4-ethoxybenzaldehyde with pyridine-2-carboxylic acid under basic conditions, followed by purification steps to isolate the desired product. Advances in green chemistry have led to the development of more sustainable synthetic routes, reducing waste and improving yields without compromising purity.

The< strong>biological activity of this compound has also been explored in the context of antimicrobial research. Preliminary data suggest that certain derivatives exhibit inhibitory effects against Gram-positive bacteria, making them candidates for developing novel antibiotics. The pyridine carboxylic acid moiety appears to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, providing a new strategy against drug-resistant strains.

Future directions in the study of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid include exploring its role in modulating immune responses. The< strong>ethoxyphenyl group's ability to interact with immune receptors has prompted investigations into its potential as an immunomodulatory agent. Early studies indicate that it may enhance antibody production or suppress inflammatory responses, offering therapeutic benefits for autoimmune diseases and chronic inflammation.

The< strong>SAR studies conducted on this compound have revealed fascinating insights into structure-biological activity relationships. By systematically modifying functional groups and substituents, researchers have identified key structural elements responsible for bioactivity. These findings not only advance our understanding of molecular recognition but also provide a foundation for designing next-generation drugs with improved pharmacological profiles.

In conclusion, 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid (CAS No: 1225798-70-8) represents a compelling example of how structural diversity can lead to novel bioactive molecules. Its applications span multiple therapeutic areas, from pain management to antimicrobial and immunomodulatory treatments. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play a significant role in future drug development efforts.

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